molecular formula C19H31NO B216130 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether

3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether

Cat. No. B216130
M. Wt: 289.5 g/mol
InChI Key: IEPIDJNRTPBMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective agonist of delta-opioid receptors and has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.

Mechanism of Action

3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether is a selective agonist of delta-opioid receptors, which are primarily located in the peripheral and central nervous systems. Activation of these receptors produces analgesia, antitussive effects, and modulation of mood and emotions. 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has been found to be highly selective for delta-opioid receptors, with little or no activity at mu- or kappa-opioid receptors.
Biochemical and Physiological Effects
3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been found to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and emotions. In animal models, 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has been shown to produce fewer side effects than traditional opioids such as morphine, including less respiratory depression and constipation.

Advantages and Limitations for Lab Experiments

3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has several advantages for lab experiments, including its high potency and selectivity for delta-opioid receptors. It also produces fewer side effects than traditional opioids, making it a useful tool for studying the role of delta-opioid receptors in pain and addiction. However, its high potency can also make it difficult to work with, and its selectivity for delta-opioid receptors may limit its applicability to other areas of research.

Future Directions

There are several future directions for research on 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether and delta-opioid receptors. One area of interest is the development of more selective agonists and antagonists for these receptors, which could have potential therapeutic applications in pain management, addiction treatment, and other areas. Another area of interest is the study of the role of delta-opioid receptors in mood and emotions, which could have implications for the treatment of mood disorders such as depression and anxiety. Finally, the development of new methods for the synthesis and purification of 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether could improve its applicability to research in these and other areas.

Synthesis Methods

The synthesis of 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether involves several steps, starting with the reaction of 3-isopropylphenol with 4-(4-methyl-1-piperidinyl)butyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield 3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether. The overall yield of this process is around 20%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. In animal models, it has been shown to produce potent analgesic effects without the development of tolerance or dependence. It has also been found to reduce the rewarding effects of drugs of abuse such as cocaine and morphine, suggesting that it may be useful in the treatment of addiction.

properties

Product Name

3-Isopropylphenyl 4-(4-methyl-1-piperidinyl)butyl ether

Molecular Formula

C19H31NO

Molecular Weight

289.5 g/mol

IUPAC Name

4-methyl-1-[4-(3-propan-2-ylphenoxy)butyl]piperidine

InChI

InChI=1S/C19H31NO/c1-16(2)18-7-6-8-19(15-18)21-14-5-4-11-20-12-9-17(3)10-13-20/h6-8,15-17H,4-5,9-14H2,1-3H3

InChI Key

IEPIDJNRTPBMBR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCCCOC2=CC=CC(=C2)C(C)C

Canonical SMILES

CC1CCN(CC1)CCCCOC2=CC=CC(=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.